molecular formula C2H6O2S B046144 Dimethyl sulfone CAS No. 67-71-0

Dimethyl sulfone

Cat. No. B046144
Key on ui cas rn: 67-71-0
M. Wt: 94.14 g/mol
InChI Key: HHVIBTZHLRERCL-UHFFFAOYSA-N
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Patent
US06858393B1

Procedure details

Di-(2-propyl)-2-chloroethoxymethylphosphonate is reacted with 4,6-bismethylmercapto-pyrazolo[3,4-d]pyrimidine (Tetrahedron, 1967, 23: 891) in the presence of DBU to effect attachment at the pyrazole ring nitrogen(s). Displacement of the 4-methymercapto functionality and concommitant monoester hydrolysis is then effected using aqueous sodium hydroxide. Displacement of the remaining 6-methymercapto group is accomplished (after initial oxidation with m-chloroperbenzoic acid to the intermediate methy sulfone) using methanolic ammonia. Bromination at the 3-position is performed according to the procedure described in J. Med. Chem. 1984, 27: 1026-30. Displacement of the 3-bromo group with Fmoc-protected propargylamine is effected using the palladium(0) catalyst described above. The remaining phosphate ester is then deprotected using bromotrimethylsilane. Pyrophosphorylation, deprotection and dye coupling are then performed as described above to yield the fluorescently labeled PME-G-pp analog (pyrazolo[3,4-d]pyrimidine analog).
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Di-(2-propyl)-2-chloroethoxymethylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-methymercapto
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CC(OP(COCCCl)(=O)OC(C)C)C.CS[C:18]1[N:23]=[C:22](SC)[N:21]=[C:20]2[NH:26][N:27]=[CH:28][C:19]=12.C1CCN2C(=NCCC2)CC1.[OH-].[Na+].ClC1C=CC=C(C(OO)=O)C=1.CS(C)(=O)=O.N.Br[Si](C)(C)C>[Pd]>[NH:26]1[C:20]2=[N:21][CH:22]=[N:23][CH:18]=[C:19]2[CH:28]=[N:27]1 |f:3.4|

Inputs

Step One
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Di-(2-propyl)-2-chloroethoxymethylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)OP(OC(C)C)(=O)COCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=C2C(=NC(=N1)SC)NN=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Five
Name
4-methymercapto
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2C1=NC=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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